molecular formula C9H9Br2IO B8168591 4-Bromo-1-(3-bromopropoxy)-2-iodobenzene

4-Bromo-1-(3-bromopropoxy)-2-iodobenzene

Cat. No.: B8168591
M. Wt: 419.88 g/mol
InChI Key: ZHEVYNLEFWKQTM-UHFFFAOYSA-N
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Description

4-Bromo-1-(3-bromopropoxy)-2-iodobenzene is an organic compound classified as a mixed aryl halide with the molecular formula C₉H₉Br₂IO and a molecular weight of 419.88 . It features both bromine and iodine substituents on its aromatic ring, a structural characteristic that makes it a valuable intermediate in synthetic organic chemistry. Compounds with bromo and iodo substituents are often utilized in cross-coupling reactions, such as the Sonogashira coupling, where the different reactivity of the halogens allows for selective functionalization . This enables researchers to construct more complex molecular architectures in a stepwise manner. The 3-bromopropoxy chain attached to the benzene ring provides an additional functional handle for further chemical modifications, such as nucleophilic substitutions, to introduce diverse structural elements. In a research context, this compound serves as a key precursor in the development of biologically active molecules. Scientific literature indicates that derivatives of 4-Bromo-1-(3-bromopropoxy)-2-iodobenzene are used in medicinal chemistry research, particularly in the synthesis of potent inhibitors for ion channels like TRPC5 (Transient Receptor Potential Canonical 5) . TRPC5 channels are non-selective calcium-permeable cation channels widely expressed in the brain and are considered potential therapeutic targets for neurological and psychiatric disorders, including depression and anxiety . The iodine atom on the aromatic ring can be strategically employed in radioiodination reactions to create I-125 labeled radioligands, such as [¹²⁵I]TZ66127, for use in binding assays and autoradiography studies . These tools are critical for investigating the distribution and function of target proteins in vitro and in tissue sections. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-bromo-1-(3-bromopropoxy)-2-iodobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br2IO/c10-4-1-5-13-9-3-2-7(11)6-8(9)12/h2-3,6H,1,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHEVYNLEFWKQTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)I)OCCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br2IO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(3-bromopropoxy)-2-iodobenzene typically involves a multi-step process. One common method starts with the iodination of 4-bromo-2-nitrophenol to form 4-bromo-2-iodophenol. This intermediate is then subjected to a nucleophilic substitution reaction with 3-bromopropanol in the presence of a base, such as potassium carbonate, to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(3-bromopropoxy)-2-iodobenzene can undergo several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine and iodine atoms can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various alkyl halides.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide can yield a new ether derivative, while oxidation can produce a corresponding quinone.

Scientific Research Applications

4-Bromo-1-(3-bromopropoxy)-2-iodobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(3-bromopropoxy)-2-iodobenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the context of its use, such as enzyme inhibition or receptor binding studies.

Comparison with Similar Compounds

The structural and functional properties of 4-Bromo-1-(3-bromopropoxy)-2-iodobenzene are compared below with key analogues, focusing on substituent effects, physical properties, and applications.

Halogen-Substituted Analogues
Compound Name Molecular Formula Substituents Molecular Weight (g/mol) CAS Number Key Properties/Applications
4-Bromo-2-fluoro-1-iodobenzene C₆H₃BrFI Br (4), F (2), I (1) 300.89 105931-73-5 Halogen variation; electron-withdrawing F enhances stability
2-Bromo-1-chloro-4-iodobenzene C₆H₃BrClI Br (2), Cl (1), I (4) 297.35 Not provided Research applications in catalysis

Key Findings :

  • Halogen Position : The position of halogens significantly impacts reactivity. For example, iodine at position 2 (target compound) may favor electrophilic substitution at the para position, whereas iodine at position 4 (2-Bromo-1-chloro-4-iodobenzene) alters regioselectivity .
  • Electron Effects : Fluorine’s electronegativity in 4-Bromo-2-fluoro-1-iodobenzene increases the compound’s stability compared to bromine or iodine .
Alkoxy-Substituted Analogues
Compound Name Molecular Formula Substituents Molecular Weight (g/mol) CAS Number Key Properties/Applications
4-Bromo-2-ethoxy-1-methylbenzene C₉H₁₁BrO Br (4), ethoxy (2), methyl (1) 229.09 33839-11-1 Structural similarity (0.95); shorter alkoxy chain reduces steric hindrance
4-Bromo-2-ethyl-1-methoxybenzene C₉H₁₁BrO Br (4), ethyl (2), methoxy (1) 213.09 14804-38-7 Enhanced lipophilicity due to ethyl group

Key Findings :

  • Bromination: The terminal bromine in 3-bromopropoxy may enhance reactivity in nucleophilic substitutions compared to non-halogenated alkoxy groups.
Fluorinated Alkoxy Analogues
Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications
4-Bromo-1-(difluoromethoxy)-2-iodobenzene C₇H₄BrF₂IO Br (4), I (2), difluoromethoxy (1) 364.92 Enhanced thermal stability due to fluorination
4-Bromo-2-(trifluoromethoxy)iodobenzene C₇H₃BrF₃IO Br (4), I (2), trifluoromethoxy (1) 381.91 Strong electron-withdrawing effects; applications in medicinal chemistry

Key Findings :

  • Electron Effects : Fluorinated alkoxy groups (e.g., trifluoromethoxy) are stronger electron-withdrawing groups than bromopropoxy, altering the benzene ring’s electronic profile and reactivity .
  • Biological Activity : Fluorinated analogues are more likely to exhibit metabolic stability, making them preferable in drug design compared to brominated alkoxy groups .
Chloromethyl vs. Bromopropoxy Analogues
Compound Name Molecular Formula Substituents Molecular Weight (g/mol) CAS Number Key Properties/Applications
4-Bromo-2-(chloromethyl)-1-iodobenzene C₇H₅BrClI Br (4), I (1), Cl-methyl (2) 314.38 1261817-10-0 Compact substituent; 95% purity; laboratory use

Key Findings :

  • Reactivity : Chlorine’s lower leaving-group ability compared to bromine may reduce efficiency in substitution reactions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Bromo-1-(3-bromopropoxy)-2-iodobenzene, and what critical parameters influence yield and purity?

  • Answer : A validated synthesis involves bromination of a precursor (e.g., 4-bromo-2-iodo-1-methylbenzene) using N-bromosuccinimide (NBS) in anhydrous 1,2-dichloroethane under argon. Critical parameters include:

  • Stoichiometry : A 1.1:1 molar ratio of NBS to precursor ensures complete bromination.
  • Catalyst : Dibenzoyl peroxide (0.05 equiv) initiates radical-mediated bromination .
  • Solvent choice : Polar aprotic solvents minimize side reactions.
    Post-reaction, purification via column chromatography (silica gel, hexane/ethyl acetate) isolates the product with >95% purity.

Q. How is the compound characterized structurally, and which spectroscopic methods are most effective?

  • Answer :

  • NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm regiochemistry. For example, the deshielded proton adjacent to the iodine atom appears downfield (~δ 8.1 ppm).
  • X-ray crystallography : SHELXL refines crystal structures, resolving bond lengths and angles. ORTEP-3 visualizes thermal ellipsoids to assess molecular packing .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and isotopic pattern (Br/I).

Advanced Research Questions

Q. When encountering discrepancies in reaction yields during synthesis, what analytical approaches can identify and resolve such inconsistencies?

  • Answer :

  • Impurity profiling : Use HPLC or GC-MS to detect byproducts (e.g., dehalogenated species or over-brominated analogs).
  • In situ monitoring : ReactIR tracks intermediate formation (e.g., radical species during NBS-mediated bromination) to optimize reaction time .
  • Kinetic studies : Varying temperature (e.g., 60–80°C) identifies Arrhenius parameters to refine activation energy.
  • Alternative catalysts : Testing AIBN instead of dibenzoyl peroxide may improve radical initiation efficiency .

Q. How does the electronic environment of the benzene ring influence the reactivity of 4-Bromo-1-(3-bromopropoxy)-2-iodobenzene in cross-coupling reactions?

  • Answer :

  • Electron-withdrawing effects : The bromo and iodo groups deactivate the ring, directing nucleophilic attack to the para position of the alkoxy group.
  • Computational modeling : Density Functional Theory (DFT) calculates Fukui indices to predict reactive sites for Suzuki-Miyaura couplings. For example, the iodine atom facilitates oxidative addition with Pd(0) catalysts .
  • Experimental validation : Competitive coupling reactions with aryl boronic acids (e.g., phenyl vs. p-tolyl) quantify regioselectivity.

Q. What strategies are employed to analyze and mitigate halogen exchange reactions during functionalization of this compound?

  • Answer :

  • Protective groups : Masking iodine with trimethylsilyl groups prevents displacement during nucleophilic substitutions.
  • Catalyst screening : Copper(I) iodide in Ullmann couplings minimizes iodine loss compared to Pd-based systems .
  • Kinetic vs. thermodynamic control : Lower temperatures (e.g., 0°C) favor retention of bromine over iodine in SNAr reactions.
  • Post-reaction analysis : ICP-MS quantifies residual halogens to confirm retention ratios .

Data Contradiction and Mechanistic Analysis

Q. How can researchers reconcile conflicting data regarding the compound’s stability under varying storage conditions?

  • Answer :

  • Accelerated stability studies : Store samples at 25°C, 40°C, and -20°C for 1–6 months, monitoring degradation via TLC and NMR.
  • Light sensitivity : UV-vis spectroscopy assesses photolytic decomposition (λmax ~290 nm for iodine loss).
  • Moisture control : Karl Fischer titration quantifies water uptake, which may hydrolyze the alkoxy group .

Q. What mechanistic insights guide the optimization of catalytic systems for C–I bond activation in this compound?

  • Answer :

  • Oxidative addition studies : Cyclic voltammetry measures Pd(0)/Pd(II) redox potentials to select ligands (e.g., XPhos) that stabilize transition states.
  • Radical pathways : EPR spectroscopy detects iodine-centered radicals in Cu-catalyzed reactions, informing solvent choice (e.g., DMF vs. THF) .
  • Isotope labeling : Using ¹²⁷I vs. ¹²⁵I isotopes tracks bond cleavage efficiency in time-resolved experiments.

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